Tantalum nitride (TaN)
Vue d'ensemble
Description
Tantalum nitride (TaN) is a chemical compound, a nitride of tantalum. There are multiple phases of compounds, stoichiometrically from Ta2N to Ta3N5, including TaN . As a thin film, TaN finds use as a diffusion barrier and insulating layer between copper interconnects in the back end of line of computer chips .
Synthesis Analysis
TaN is often prepared as thin films. Methods of depositing the films include RF-magnetron-reactive sputtering , Direct current (DC) sputtering , Self-propagating high-temperature synthesis (SHS) via ‘combustion’ of tantalum powder in nitrogen , low‐pressure metalorganic chemical vapor deposition (LP‐MOCVD) , ion beam assisted deposition (IBAD) , and by electron beam evaporation of tantalum in concert with high energy nitrogen ions .Molecular Structure Analysis
The crystal structure of tantalum nitrides is examined by X-ray and electron diffraction techniques and the following seven phases are identified: TaN ∼0.05 (cubic, β-phase), Ta2N (hexagonal, γ-phase), δ-TaN (hexagonal), ε -TaN (hexagonal), Ta5N6 (hexagonal), Ta4N5 (tetragonal) and Ta3N5 (tetragonal or monoclinic) .Chemical Reactions Analysis
The phase stability, mechanical properties, and metallic properties of tantalum nitrides are extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of tantalum nitrides has been systematically investigated .Physical And Chemical Properties Analysis
TaN has a molar mass of 194.955 g/mol, appears as black crystals, and is insoluble in water . Its density is 14.3 g/cm3 and it has a melting point of 3,090 °C . The phase stability, mechanical properties, and metallic properties of tantalum nitrides are extensively studied by means of first principles calculations .Applications De Recherche Scientifique
Microelectronic Devices
Tantalum nitride thin films have been successfully deposited on Si and SiO2/Si substrates using DC reactive magnetron sputtering technique and studied as a microelectronic device . The phase and structure of the samples were tuned by the nitrogen/argon ratio and deposition power . Tantalum nitride is used in various applications including the structural element in integrated circuits .
Thin-Film Resistors and Diffusion Barriers
Tantalum nitride is used in thin-film resistors and diffusion barriers . These resistors are used in electronic devices due to their stable electrical resistance over a wide range of temperatures .
Hard and Protective Coatings
Tantalum nitride is used for hard and protective coatings . It has good mechanical properties, chemical inertness, wide band-gap, and high-temperature stability , making it suitable for this application.
High-Speed Thermal Printing Heads
Tantalum nitride is used in high-speed thermal printing heads . This application takes advantage of the material’s high melting point and ductility .
Interlayer in Magnetic Recording
Tantalum nitride thin film is an attractive interlayer as well as a diffusion barrier layer in [Fe-N/Ta-N]n multilayers for the application as potential write head materials in high density magnetic recording .
Wear Resistance Coatings
Tantalum nitride has been widely used for wear resistance coatings . This is due to its good mechanical properties and chemical inertness .
High-Density Magnetic Recording Media
Tantalum nitride is used in high-density magnetic recording media . This is because of its good mechanical properties, chemical inertness, wide band-gap, and high-temperature stability .
Capacitors
Tantalum nitride is used in capacitors . Applications include high reliability, high charge and energy efficiency, high working voltages, high temperatures, etc .
Mécanisme D'action
Target of Action
Tantalum nitride (TaN) is a chemical compound that primarily targets the semiconductor industry . It is used as a diffusion barrier and insulating layer between copper interconnects in the back end of line of computer chips . TaN is also used in thin film resistors and as a sputtering target for thin film deposition .
Mode of Action
TaN interacts with its targets through its unique physical and chemical properties . It exhibits a range of stoichiometries, from Ta2N to Ta3N5, including TaN . The electrical properties of TaN films can vary from metallic conductor to insulator depending on the relative nitrogen ratio, with nitrogen-rich films being more resistive . The intensity of metallic properties of tantalum nitrides can be effectively adjusted by controlling the nitrogen concentration and pressure .
Biochemical Pathways
TaN meets the fundamental requirements for this process, and its theoretical maximum solar-to-hydrogen (STH) conversion efficiency can reach 15.9% . Severe bulk and interface charge recombination, along with sluggish water oxygen kinetics, seriously limits its sth conversion efficiency for pec water splitting .
Pharmacokinetics
Tan nanoparticles have been developed forphotoacoustic imaging-guided photothermal therapy of cancer in the second near-infrared (NIR-II) window . These nanoparticles are obtained by ultrasonic crushing of massive tantalum nitride and further modification by polyvinylpyrrolidone (PVP) to obtain good dispersion in water .
Result of Action
The result of TaN’s action is largely dependent on its application. In the semiconductor industry, TaN serves as an effective diffusion barrier and insulating layer . In the context of PEC water splitting, TaN can contribute to the conversion of solar energy into green hydrogen fuel . For biomedical applications, TaN nanoparticles can enhance the efficacy of photothermal therapy for cancer .
Action Environment
The action of TaN can be influenced by various environmental factors. For instance, the crystallinity and material quality of TaN improve up to 940 °C due to the elimination of oxygen impurities . Even higher annealing temperatures can cause material decomposition and introduce additional disorder within the TaN lattice, leading to reduced photoelectrochemical performance . In the context of thin film deposition, the relative amount of N2 can cause the deposited film to vary from face-centered cubic (fcc) TaN to hexagonal Ta2N as nitrogen decreases .
Safety and Hazards
Orientations Futures
The phase stability, mechanical properties, and metallic properties of tantalum nitrides are extensively studied by means of first principles calculations . The relationship between nitrogen concentration and physical properties of tantalum nitrides has been systematically investigated . With the nitrogen concentration increasing, it is found that the feature of covalent bonding enhances and the directionality of the covalent bonding and hardness of tantalum nitrides reduce .
Propriétés
IUPAC Name |
azanylidynetantalum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Ta | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLGASXMSKOWSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Ta] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NTa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065183 | |
Record name | Tantalum nitride (TaN) | |
Source | EPA DSSTox | |
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Molecular Weight |
194.955 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [HSDB] Purple powder; [Sigma-Aldrich MSDS] | |
Record name | Tantalum nitride | |
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Product Name |
Tantalum nitride (TaN) | |
CAS RN |
12033-62-4 | |
Record name | Tantalum nitride (TaN) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12033-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tantalum nitride (TaN) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033624 | |
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Record name | Tantalum nitride (TaN) | |
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Record name | Tantalum nitride (TaN) | |
Source | EPA DSSTox | |
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Record name | Tantalum mononitride | |
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Q & A
Q1: What is the molecular formula and weight of tantalum nitride?
A1: Tantalum nitride exists in various stoichiometries. The most common form, stoichiometric TaN, has a molecular formula of TaN and a molecular weight of 194.95 g/mol.
Q2: What are the typical crystal structures of TaN?
A2: TaN can crystallize in several forms, including cubic rocksalt (NaCl-type) [, , ], hexagonal (WC-type) [], and tetragonal structures []. The specific structure obtained depends on deposition conditions.
Q3: What spectroscopic techniques are used to characterize TaN thin films?
A3: Researchers commonly use X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , , , , ], Auger electron spectroscopy (AES) [, ], and Rutherford backscattering spectrometry (RBS) [, ] to investigate the crystal structure, composition, and chemical states within TaN films.
Q4: How does nitrogen flow rate during sputtering affect TaN film properties?
A5: The nitrogen flow rate significantly influences the properties of TaN films deposited by sputtering. Increasing the N2/Ar flow ratio generally leads to a decrease in deposition rate, an increase in film resistivity, and changes in crystal structure and morphology. [, , , , ]
Q5: What are the high-temperature stability characteristics of TaN thin films?
A6: TaN exhibits excellent high-temperature stability, making it suitable for applications like diffusion barriers in microelectronics and buffer/absorber layers in extreme ultraviolet lithography masks. [] Studies have investigated its thermal conductivity and electrical resistivity at temperatures up to 700 K. []
Q6: What are the applications of TaN in microelectronics?
A7: TaN is widely used in microelectronics as a diffusion barrier [, , ], metal gate electrode [, ], and thin-film resistor. [, , , ] Its high conductivity, chemical inertness, and thermal stability make it suitable for these applications.
Q7: How is TaN used to improve the bioactivity of titanium implants?
A8: Tantalum nitride coatings applied to titanium alloys can enhance their bioactivity and osseointegration. [] Studies have shown that TaN coatings promote the adhesion, proliferation, and differentiation of bone marrow stromal cells, leading to improved bone growth around the implant. []
Q8: Can TaN be used as an energy transducer for ignition applications?
A9: Yes, TaN exhibits promising ignition properties when used as a thin-film energy transducer. [] Its electrical properties and negative temperature coefficient enable efficient energy transfer and plasma formation, facilitating rapid ignition. []
Q9: What are the challenges in controlling the stoichiometry and properties of TaN thin films?
A10: Achieving precise control over the stoichiometry and properties of TaN films remains a challenge. Deposition parameters, such as nitrogen flow rate, substrate temperature, and bias voltage, significantly influence the film characteristics. [, , , , ] Further research is needed to optimize deposition processes and achieve desired film properties consistently.
Q10: What are some alternatives to TaN in specific applications?
A11: While TaN offers numerous advantages, researchers continue to explore alternative materials. For instance, titanium nitride (TiN) is also used as a diffusion barrier in microelectronics, and its performance is often compared to that of TaN. [, ] The choice between TaN and TiN depends on the specific application requirements, cost considerations, and environmental impact.
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